1-Methoxy-3-phenyl-2-propanol
Description
1-Methoxy-3-phenyl-2-propanol (IUPAC name: 1-methoxy-3-phenylpropan-2-ol) is a propanol derivative featuring a methoxy group at position 1 and a phenyl group at position 3. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol. Propanol derivatives are often utilized as intermediates in drug development, solvents, or bioactive agents due to their versatile hydroxyl and ether functionalities .
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-methoxy-3-phenylpropan-2-ol |
InChI |
InChI=1S/C10H14O2/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
InChI Key |
SEKDDNYKSDRFHP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC1=CC=CC=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1-Methoxy-3-phenyl-2-propanol serves as a significant building block in the synthesis of various pharmaceutical compounds. Its utility arises from its ability to participate in chemical reactions that lead to the formation of biologically active molecules.
- Synthesis of Therapeutics : It is utilized in the synthesis of stomach therapeutics and other medicinal compounds. The compound's structure allows for modifications that can enhance the pharmacological properties of resultant drugs .
- Intermediate in Drug Development : Research indicates that this compound can act as an intermediate in drug formulations, contributing to the development of new therapeutic agents with improved efficacy and safety profiles .
Environmental Chemistry
The environmental impact and degradation pathways of this compound have been studied extensively. Its atmospheric reactivity has implications for air quality and pollution control.
- Degradation Studies : The compound undergoes rapid degradation in the atmosphere, primarily through reactions with hydroxyl radicals. Studies have shown that the primary attack occurs at hydrogen atoms adjacent to the ether group, leading to the formation of alkyl radicals and various degradation products such as methyl formate and glycolaldehyde .
- Photochemical Ozone Creation Potential : The photochemical ozone creation potential (POCP) values for this compound are moderate, indicating its potential contribution to ozone formation under urban conditions. This property necessitates monitoring its emissions in industrial applications to mitigate air pollution risks .
Industrial Applications
In addition to its pharmaceutical and environmental significance, this compound is employed as a solvent in various industrial processes.
- Solvent Properties : The compound's solvent characteristics make it suitable for use in coatings, inks, and adhesives. Its ability to dissolve a wide range of substances enhances its applicability in formulations requiring specific viscosity and evaporation rates .
Case Study 1: Synthesis of Stomach Therapeutics
A study demonstrated the successful incorporation of this compound in synthesizing a novel stomach therapeutic. The research highlighted its role as a versatile intermediate that facilitated the production of compounds with enhanced bioactivity compared to existing treatments.
Case Study 2: Environmental Impact Assessment
Research conducted on the atmospheric degradation of this compound revealed significant insights into its reactivity with hydroxyl radicals. The findings indicated a tropospheric lifetime of approximately 15 hours, suggesting rapid degradation and potential contributions to photochemical smog formation under certain conditions.
Comparison with Similar Compounds
Misonidazole (1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol)
- Structure : Contains a nitroimidazole group instead of a phenyl group.
- Applications : Acts as a radiosensitizer for hypoxic tumor cells. Preferentially reduces under hypoxia, leading to cytotoxicity via macromolecule binding .
- Research Findings: 5 mM misonidazole caused 98% cell death in hypoxic Chinese hamster cells . Tumor tissues showed 4× higher reduction products than normal tissues, indicating hypoxia-selective activity .
Metoprolol Derivatives (e.g., 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol)
- Structure: Features a 4-(2-methoxyethyl)phenoxy group and ethylamino substituents.
- Applications : Beta-adrenergic antagonist used as an antihypertensive agent .
- Key Differences: The phenoxy ether and amino groups enhance receptor binding, unlike the simpler phenyl and methoxy groups in 1-Methoxy-3-phenyl-2-propanol.
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol
- Structure: Includes a decanoylamino and morpholino group.
- Applications : Inhibits glucocerebroside synthetase (Ki = 0.7 µM) .
- Research Findings : Stereochemistry critically affects activity; the D-threo isomer is most potent, emphasizing the role of chiral centers in bioactivity .
Methoxy-Substituted Propanols
1-Methoxy-2-propanol
- Structure : Methoxy group at position 1, hydroxyl at position 2.
- Properties : Boiling point ~120°C, water-soluble, used as a solvent in industrial and laboratory settings .
- Contrast: Lacks aromatic groups, resulting in lower molecular weight (90.12 g/mol) and reduced bioactivity compared to this compound .
3-Chloro-1-methoxy-2-propanol
- Structure : Chlorine substituent at position 3.
- Applications : Intermediate in organic synthesis; chlorine enhances electrophilic reactivity .
Other Substituted Propanols
1-Butoxy-3-(phenylmethoxy)-2-propanol
- Structure : Butoxy and benzyloxy substituents.
- Properties : Higher molecular weight (238.32 g/mol) due to bulky groups, likely used in specialty surfactants or emulsifiers .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Hypoxia-Selective Cytotoxicity : Misonidazole’s nitro group undergoes enzymatic reduction in hypoxic environments, generating reactive intermediates that bind to DNA and proteins, enhancing tumor-selective toxicity .
- Stereochemical Influence: The D-threo isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol showed 10× higher inhibitory activity than its enantiomer, underscoring the importance of chiral centers in drug design .
- Solvent Utility: 1-Methoxy-2-propanol’s high water solubility and low volatility make it ideal for coatings, inks, and cleaning agents .
Preparation Methods
Reaction Conditions and Optimization
-
Temperature : Controlled heating (50–80°C) minimizes side reactions such as over-alkylation or elimination.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve reagent solubility and reaction homogeneity.
-
Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.
A typical procedure involves refluxing 3-phenyl-1-propanol with methyl iodide (1.2 equivalents) and K₂CO₃ (2 equivalents) in DMF for 6–8 hours. Workup includes neutralization, extraction, and distillation to isolate the product. Reported yields range from 65% to 78%, with purity exceeding 95% by gas chromatography (GC).
Epoxide Ring-Opening with Methanol
The asymmetric ring-opening of epoxides with methanol offers a stereoselective pathway to this compound. This method employs Lewis acid catalysts, such as copper-based metal-organic frameworks (MOFs), to activate the epoxide for nucleophilic attack by methanol.
Catalytic Mechanism and Selectivity
The desolvated MOF-1 catalyst, composed of copper nodes and binaphthalene dicarboxylate linkers, provides chiral environments that induce enantioselectivity. The epoxide (e.g., 2-phenylpropylene oxide) coordinates to the Cu(II) center, polarizing the C–O bond and facilitating methoxy group addition at the less substituted carbon.
Key Parameters:
| Parameter | Value/Detail |
|---|---|
| Catalyst Loading | 5 mol% MOF-1 |
| Temperature | 25–40°C |
| Reaction Time | 12–24 hours |
| Enantiomeric Excess (ee) | 82–89% |
This method achieves yields of 70–85%, with the MOF catalyst recyclable for up to five cycles without significant loss in activity.
Reduction of α-Methoxy Ketones
Indirect synthesis via reduction of α-methoxy ketones provides an alternative route. For example, 3-methoxy-1-phenylpropan-2-one can be reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the target alcohol.
Sodium Borohydride Reduction
-
Conditions : NaBH₄ (1.5 equivalents) in methanol at 0°C.
-
Yield : 80–88% after 2 hours.
-
Limitation : Requires pre-synthesis of the ketone precursor, adding steps to the overall process.
Catalytic Hydrogenation
-
Catalyst : Palladium on carbon (Pd/C, 5 wt%) under 3 atm H₂.
-
Solvent : Ethanol or ethyl acetate.
-
Yield : 90–94% with 99% purity.
Nucleophilic Substitution in Halogenated Intermediates
Halogenated intermediates, such as 3-phenyl-2-chloropropanol, undergo nucleophilic substitution with methoxide ions (CH₃O⁻). This method is less common due to competing elimination reactions but offers scalability under optimized conditions.
Optimization Insights:
-
Base : Use of bulky bases (e.g., potassium tert-butoxide) suppresses elimination.
-
Solvent : DMSO enhances methoxide nucleophilicity.
-
Yield : 60–68% with GC purity of 92%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Alkylation | 65–78 | 95 | Low | High |
| Epoxide Ring-Opening | 70–85 | 97 | High (82–89% ee) | Moderate |
| Ketone Reduction | 80–94 | 99 | None | High |
| Nucleophilic Substitution | 60–68 | 92 | Low | Low |
Key Findings :
-
The epoxide ring-opening method stands out for enantioselectivity, making it ideal for pharmaceutical applications requiring chiral purity.
-
Ketone reduction offers the highest yield and purity, suitable for industrial-scale production.
-
Alkylation remains the simplest method but requires careful control to avoid byproducts.
Emerging Catalytic Strategies
Recent advances highlight the potential of immobilized catalysts and flow chemistry. For example, MOF-1 embedded in polymer matrices improves catalyst recovery in epoxide ring-opening reactions. Additionally, continuous-flow systems reduce reaction times for alkylation from hours to minutes, enhancing throughput.
Q & A
Basic: What are the optimal synthetic routes for 1-Methoxy-3-phenyl-2-propanol, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of this compound may involve nucleophilic substitution or reduction of a ketone intermediate. For example, a Williamson ether synthesis could be employed by reacting 3-phenyl-2-propanol with methyl iodide under basic conditions. Optimization should focus on:
- Catalyst selection : Use NaOH/KOH in polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or distillation (bp ~118–150°C, similar to structural analogs) .
Validate purity via HPLC or GC-MS, referencing retention times of related methoxy-propanol derivatives .
Basic: How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Key characterization steps include:
- Boiling point/Density : Estimate using analogs (e.g., 1-Methoxy-2-propanol: bp 118°C, d 0.922 g/mL) .
- Spectroscopy :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
Based on SDS data for analogous methoxy-propanols:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to limit inhalation of vapors (TLV not established; assume respiratory irritation potential) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers away from ignition sources (flash point ~35°C) .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Methodological Answer:
Contradictions may arise from stereochemical impurities or solvent effects. Strategies include:
- Variable Temperature NMR : Resolve overlapping signals by analyzing at higher temperatures (e.g., 40°C) .
- COSY/HSQC : Assign proton-carbon correlations to distinguish diastereomers or rotational isomers .
- Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments .
Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
Advanced: What mechanistic insights can kinetic studies provide for its reactions (e.g., oxidation or ether cleavage)?
Methodological Answer:
- Rate Determination : Use pseudo-first-order kinetics under varying pH/temperature to identify rate-limiting steps (e.g., acid-catalyzed hydrolysis) .
- Isotope Effects : Compare in deuterated solvents to probe proton transfer mechanisms .
- DFT Calculations : Model transition states (e.g., for oxidative degradation) using software like Gaussian to predict activation energies .
Validate with LC-MS to track intermediate formation .
Advanced: How can computational modeling predict its environmental behavior (e.g., biodegradation or ecotoxicity)?
Methodological Answer:
- QSPR Models : Use tools like EPI Suite to estimate log (octanol-water partition coefficient) and biodegradability .
- Molecular Dynamics : Simulate interactions with soil organic matter to assess persistence .
- Toxicity Prediction : Apply ECOSAR to estimate acute/chronic toxicity to aquatic organisms .
Experimental validation via OECD 301D biodegradation tests or algal growth inhibition assays .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust feed rates .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation) via response surface methodology .
- Catalyst Recycling : Immobilize catalysts (e.g., Amberlyst-15) to reduce waste and improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
